molecular formula C11H12N2O5 B8121079 Methyl 5-acetamido-2-methyl-4-nitrobenzoate

Methyl 5-acetamido-2-methyl-4-nitrobenzoate

Cat. No.: B8121079
M. Wt: 252.22 g/mol
InChI Key: NCLVHDOKUICTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-acetamido-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C11H12N2O5 It is a derivative of benzoic acid and contains functional groups such as an acetamido group, a nitro group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetamido-2-methyl-4-nitrobenzoate typically involves the nitration of methyl 2-methylbenzoate followed by acetamidation The nitration process introduces the nitro group at the para position relative to the ester group

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acetamidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 5-acetamido-2-methyl-4-nitrobenzoate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also be used in studies involving nitration and acetamidation reactions.

    Biology: Potential use in biochemical assays and studies involving enzyme interactions due to its functional groups.

    Medicine: Investigated for potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-acetamido-2-methyl-4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-acetamido-5-nitrobenzoate: Similar structure but with different positioning of the acetamido and nitro groups.

    Methyl 4-amino-5-nitrobenzoate: Contains an amino group instead of an acetamido group.

    Methyl 2-methyl-4-nitrobenzoate: Lacks the acetamido group.

Uniqueness: Methyl 5-acetamido-2-methyl-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-acetamido-2-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-6-4-10(13(16)17)9(12-7(2)14)5-8(6)11(15)18-3/h4-5H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLVHDOKUICTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.